molecular formula C14H25NO7 B12408618 Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate

Cat. No.: B12408618
M. Wt: 319.35 g/mol
InChI Key: IKRGHSKDRWVONY-VIFPVBQESA-N
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Description

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate is a derivative of L-serine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate typically involves the protection of the hydroxyl and amino groups of L-serine. One common method is to react L-serine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original amino acid form.

    Substitution: The tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include deprotected L-serine, various oxides, and substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate involves its ability to protect the hydroxyl and amino groups of L-serine. This protection prevents unwanted side reactions during peptide synthesis and other chemical processes. The tert-butoxycarbonyl groups can be easily removed under acidic conditions, revealing the functional groups for further reactions.

Comparison with Similar Compounds

Similar Compounds

    N,O-bis(tert-butoxycarbonyl)-L-serine: Similar structure but without the methyl ester group.

    N,O-bis(tert-butoxycarbonyl)-L-alanine: Similar protecting groups but derived from L-alanine instead of L-serine.

Uniqueness

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate is unique due to its specific protecting groups and the presence of the methyl ester, which provides additional stability and versatility in synthetic applications.

Properties

Molecular Formula

C14H25NO7

Molecular Weight

319.35 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonyloxy]propanoate

InChI

InChI=1S/C14H25NO7/c1-13(2,3)21-11(17)15-9(10(16)19-7)8-20-12(18)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,17)/t9-/m0/s1

InChI Key

IKRGHSKDRWVONY-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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